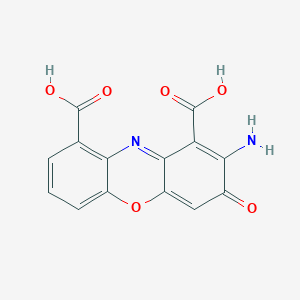

Cinnabarinic Acid

Description

Cinnavalininate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

structure

Properties

IUPAC Name |

2-amino-3-oxophenoxazine-1,9-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O6/c15-10-6(17)4-8-12(9(10)14(20)21)16-11-5(13(18)19)2-1-3-7(11)22-8/h1-4H,15H2,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBKJYLVDRVPTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC3=CC(=O)C(=C(C3=N2)C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209408 | |

| Record name | Cinnabarinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cinnavalininate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

606-59-7 | |

| Record name | Cinnabarinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnabarinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnabarinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CINNABARINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XYB6EX2PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Endogenous Formation of Cinnabarinic Acid from 3-Hydroxyanthranilic Acid: A Technical Guide

Abstract: Cinnabarinic acid (CA), a phenoxazinone dicarboxylic acid, is an endogenous metabolite of the kynurenine pathway, the principal route of tryptophan degradation. It is formed through the oxidative dimerization of two molecules of its direct precursor, 3-hydroxyanthranilic acid (3-HAA). While this conversion can occur non-enzymatically, it is also facilitated by several enzymatic systems. Emerging research has identified CA as a critical signaling molecule, exhibiting neuroprotective and immunomodulatory functions through its activity as a partial agonist of the metabotropic glutamate receptor 4 (mGlu4) and as a ligand for the aryl hydrocarbon receptor (AhR). This technical guide provides an in-depth overview of the endogenous formation of this compound, detailing the biochemical pathways, key enzymes, and experimental protocols for its study. Quantitative data are summarized, and critical pathways and workflows are visualized to support researchers, scientists, and drug development professionals in this field.

Biochemical Pathway of this compound Formation

The synthesis of this compound is a crucial branch of the kynurenine pathway. Following the conversion of tryptophan to kynurenine, a series of enzymatic steps produces 3-hydroxyanthranilic acid. At this juncture, 3-HAA can either be converted by 3-hydroxyanthranilate 3,4-dioxygenase (3HAO) to quinolinic acid or undergo oxidative dimerization to form this compound.[1][2] This dimerization involves a two-electron oxidation of two 3-HAA molecules.[3]

This process can occur via spontaneous auto-oxidation, particularly in the presence of reactive oxygen species (ROS), or it can be catalyzed enzymatically.[4][5] Several enzyme classes have been shown to facilitate this reaction, including cinnabarinate synthase, peroxidases, catalase, and laccases.

Caption: Biochemical synthesis route of this compound from L-Tryptophan.

Quantitative Data Summary

The following tables summarize key quantitative data related to the formation and activity of this compound.

Table 1: Endogenous Concentrations of this compound

| Tissue/Fluid | Condition | Species | Concentration (pg/mg tissue) | Citation |

| Brain | Control (Saline) | Rat | Below Detection Limit | |

| Brain | Inflammation (LPS) | Rat | ~160 | |

| Spleen | Inflammation (LPS) | Rat | ~36 | |

| Kidney | Inflammation (LPS) | Rat | ~133 | |

| Prefrontal Cortex | Control | Human | ~0.35 pmol/g tissue | |

| Prefrontal Cortex | Schizophrenia | Human | ~0.15 pmol/g tissue |

Table 2: Dose-Response and Activity Data for this compound

| Assay Type | System | Effect | Effective Concentration / Dose | Citation |

| Neuroprotection | Cultured Cortical Neurons | Protection against NMDA-induced excitotoxicity | >30 µM | |

| mGlu4 Receptor Activation | Cultured Cerebellar Granule Cells | Inhibition of forskolin-stimulated cAMP formation | 30 µM - 100 µM | |

| Analgesia (Inflammatory) | Formalin Test (in vivo) | Reduction of nocifensive behavior | 0.125 - 0.25 mg/kg (i.p.) | |

| Antipsychotic-like Activity | MK-801 Hyperlocomotion (in vivo) | Reversal of hyperlocomotion | 0.125 - 0.5 mg/kg (i.p.) | |

| AhR Activation | Human CD4+ T Cells | Upregulation of IL-22 | Concentration-dependent | |

| Apoptosis Induction | Mouse Thymocytes | Apoptosis induction | 300 - 500 µM (as 3-HAA precursor) |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound formation and function.

Protocol 1: Quantification of this compound in Brain Tissue via HPLC-MS/MS

This protocol is adapted from methods described for the analysis of this compound in rat brain tissue.

1. Sample Preparation: a. Rapidly dissect brain tissue (150-200 mg) on ice. b. Sonicate the tissue in 4% trichloroacetic acid. c. Centrifuge homogenates at 2,200 x g for 30 minutes. d. Add 300 µL of acetonitrile to the resulting pellets. e. Vortex and suspend the pellets in 150 µL of 2.5% aqueous formic acid. f. Transfer the final suspension to an autosampler vial for injection.

2. HPLC-MS/MS Analysis: a. HPLC System: Agilent 1100 series or equivalent. b. Column: Luna C18 reversed-phase column (50 x 2.0 mm, 5 µm), with a C18 guard column. c. Mobile Phase A: 0.1% aqueous formic acid. d. Mobile Phase B: 100% acetonitrile. e. Flow Rate: 300 µL/min. f. Gradient:

1 min at 10% B.

Ramp to 100% B over 3 min.

Re-equilibrate at 10% B for 6 min. g. Injection Volume: 100 µL. h. Mass Spectrometer: Triple quadrupole system (e.g., Applied Biosystems 3200) with a Turbo Ion Spray source. i. Ionization Mode: Positive ion mode. j. Ion Spray Voltage: 5000 V. k. Source Temperature: 300°C. l. MRM Transitions: Monitor precursor ion to product ions, e.g., m/z 301.2 > 264.7, 301.2 > 237.4, and 301.2 > 209.4.

Caption: Experimental workflow for HPLC-MS/MS quantification of this compound.

Protocol 2: General Enzymatic Assay for 3-HAA Oxidation

This protocol provides a general framework for measuring the enzymatic conversion of 3-HAA to this compound, based on principles of peroxidase and oxidase assays. This compound has a distinct color and absorbance maximum between 425-455 nm, which can be monitored spectrophotometrically.

1. Reagent Preparation: a. Assay Buffer: Prepare a suitable buffer, e.g., 100 mM sodium phosphate buffer, pH 7.2. b. Substrate Stock: Prepare a stock solution of 3-hydroxyanthranilic acid (e.g., 10 mM in assay buffer). Protect from light. c. Enzyme Preparation: Use a purified or partially purified enzyme fraction (e.g., liver nuclear fraction, purified peroxidase, or ceruloplasmin). d. Cofactors/Activators: Prepare stock solutions of required cofactors, such as MnCl₂ (e.g., 100 mM) for cinnabarinate synthase or H₂O₂ (e.g., 10 mM) for peroxidases.

2. Assay Procedure: a. Set up a reaction in a 96-well plate or a cuvette. b. To each well/cuvette, add the assay buffer. c. Add the enzyme preparation to the desired final concentration. d. Add any required cofactors/activators (e.g., final concentration of 1 mM MnCl₂). e. Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for 5 minutes. f. Initiate the reaction by adding the 3-HAA substrate (e.g., to a final concentration of 0.1-1 mM). g. Immediately begin monitoring the increase in absorbance at ~440 nm over time using a spectrophotometer. h. Controls: Run parallel reactions without the enzyme (to measure auto-oxidation) and without the substrate (to measure background absorbance changes).

3. Data Analysis: a. Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for this compound is required). b. To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the 3-HAA substrate and analyze the data using Michaelis-Menten kinetics, for example, via a Lineweaver-Burk plot.

Key Signaling Pathways

This compound exerts its primary biological effects through two main receptor systems.

mGlu4 Receptor Signaling

This compound acts as a partial agonist at the orthosteric binding site of the mGlu4 receptor, a Group III metabotropic glutamate receptor. These receptors are coupled to Gᵢ/Gₒ proteins. Activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels and modulates downstream effectors like protein kinase A (PKA) and ion channels, ultimately reducing neuronal excitability.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Analgesic Activity of this compound in Models of Inflammatory and Neuropathic Pain [frontiersin.org]

- 3. Oxidation of 3-hydroxyanthranilic acid to the phenoxazinone this compound by peroxyl radicals and by compound I of peroxidases or catalase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Human Metabolome Database: Showing metabocard for 3-Hydroxyanthranilic acid (HMDB0001476) [hmdb.ca]

Cinnabarinic Acid: A Pivotal Metabolite Bridging Neuroimmuno-Endocrine Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnabarinic acid (CA), a tryptophan metabolite of the kynurenine pathway, has long been considered a minor byproduct. However, emerging evidence has illuminated its profound physiological and pathological significance, positioning it as a critical signaling molecule at the intersection of the nervous, immune, and endocrine systems. This technical guide provides a comprehensive overview of the current understanding of CA, detailing its synthesis, molecular targets, and multifaceted roles in health and disease. It summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its complex signaling pathways, offering a vital resource for researchers and professionals in drug development.

Introduction

For decades, the focus of kynurenine pathway research has been on metabolites like kynurenic acid and quinolinic acid. This compound (CA), formed from the oxidative dimerization of two molecules of 3-hydroxyanthranilic acid (3-HAA), was largely overlooked.[1][2] Recent investigations, however, have unveiled its potent biological activities, primarily through its interaction with two key receptors: the metabotropic glutamate receptor 4 (mGlu4) and the aryl hydrocarbon receptor (AhR).[2][3] This dual activity allows CA to exert significant influence over neuronal function, immune responses, and cellular homeostasis, making it a molecule of immense interest for therapeutic development.

Biosynthesis and Metabolism

This compound is an endogenous metabolite derived from the kynurenine pathway, which is responsible for the catabolism of approximately 95% of dietary tryptophan.[1] The synthesis of CA is a multi-step process initiated by the conversion of tryptophan to L-kynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). Subsequent enzymatic reactions lead to the formation of 3-hydroxyanthranilic acid (3-HAA). In the presence of oxygen and certain metal ions, two molecules of 3-HAA non-enzymatically or enzymatically condense to form the phenoxazinone compound, this compound. While primarily known as an endogenous metabolite in humans, CA has also been identified in various other organisms, including insects and fungi. It is important to note that CA is unstable under certain physiological conditions and can undergo degradation through reactions like hydrolysis, decarboxylation, and deamination.

Physiological Significance

The physiological roles of this compound are diverse, stemming from its ability to modulate both the nervous and immune systems.

Neuromodulation

In the central nervous system (CNS), CA acts as a partial agonist at the orthosteric site of the mGlu4 receptor. The activation of these presynaptic receptors leads to a reduction in glutamate release, thereby conferring neuroprotective effects against excitotoxicity. This mechanism is particularly relevant in conditions characterized by excessive glutamate signaling.

Immunomodulation

This compound is a potent endogenous ligand for the aryl hydrocarbon receptor (AhR), a transcription factor crucial for regulating immune responses. Upon binding AhR, CA can drive the differentiation of T helper cells towards an IL-22-producing phenotype. IL-22 is a cytokine known for its role in promoting tissue repair and host defense at barrier surfaces. Furthermore, CA can influence the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T cells (Tregs), suggesting a role in maintaining immune homeostasis.

Hepatoprotection

Recent studies have highlighted the hepatoprotective properties of this compound. In models of non-alcoholic fatty liver disease (NAFLD), CA has been shown to alleviate steatosis and liver injury. This protective effect is mediated through the AhR and its target gene, Stanniocalcin 2 (Stc2), and involves the regulation of lipid metabolism and the suppression of hepatic inflammation.

Pathological Significance

Dysregulation of the kynurenine pathway and altered levels of this compound have been implicated in a range of pathological conditions.

Neuroinflammatory and Neurodegenerative Diseases

Given its neuroprotective and immunomodulatory properties, CA is of significant interest in the context of diseases with a neuroinflammatory component. In a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), systemic administration of CA was highly protective, an effect attributed to the promotion of a Treg-dominant immune response. Its ability to modulate glutamate transmission also suggests a potential therapeutic role in other neurodegenerative disorders where excitotoxicity is a contributing factor.

Pain

This compound has demonstrated analgesic activity in preclinical models of both inflammatory and neuropathic pain. Low doses of CA were found to reduce nocifensive behavior, an effect mediated by the activation of mGlu4 receptors. This suggests that endogenous CA may play a physiological role in the regulation of pain transmission.

Oxidative Stress

This compound exhibits a dual role in modulating oxidative stress, acting as both an antioxidant and a pro-oxidant depending on the cellular context. It can scavenge reactive oxygen species (ROS), but under certain conditions, its precursor, 3-HAA, can auto-oxidize to produce superoxide radicals and hydrogen peroxide during the formation of CA. This complex redox activity suggests that the net effect of CA on cellular oxidative state is highly dependent on the local microenvironment. In some contexts, CA has been shown to induce apoptosis through the generation of ROS.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound.

Table 1: In Vitro Activity of this compound

| Biological System | Effect | Effective Concentration | Reference |

| Cultured cortical neurons | Protection against NMDA-induced excitotoxicity | > 30 µM | |

| HEK293 cells expressing mGlu4 | Partial agonist activity | EC50 ~ 100 µM | |

| Human and mouse T cells | Increased IL-22 production | 1-10 µM | |

| HepG2 and AML12 cells | Reduction of triglyceride levels | Not specified, but effective in treatment models | |

| Mouse thymocytes | Apoptosis induction | Optimal at 300-500 µM (as 3-HAA) |

Table 2: In Vivo Activity of this compound

| Animal Model | Effect | Dosage | Reference |

| Mouse model of inflammatory pain (formalin test) | Reduced nocifensive behavior | 0.125 and 0.25 mg/kg, i.p. | |

| Mouse model of neuropathic pain (CCI) | Analgesia | 0.25 mg/kg, i.p. | |

| Mouse model of multiple sclerosis (EAE) | Protection against disease progression | 0.1-10 mg/kg, i.p. | |

| Rat model of inflammation (LPS-induced) | Increased endogenous levels in brain and peripheral organs | 0.5 mg/kg i.p. LPS |

Key Signaling Pathways

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the oxidation of 3-hydroxyanthranilic acid.

Methodology:

-

Dissolve 3-hydroxyanthranilic acid in an appropriate solvent, such as a buffered aqueous solution or an organic solvent like methanol.

-

Add an oxidizing agent. Manganese (IV) oxide is frequently used.

-

The reaction proceeds at room temperature with stirring. The formation of the red-colored this compound can be visually monitored.

-

The reaction mixture is then filtered to remove the oxidizing agent.

-

This compound can be purified from the filtrate by methods such as recrystallization or chromatography.

-

The identity and purity of the synthesized compound should be confirmed by techniques like NMR, mass spectrometry, and HPLC.

Quantification of this compound in Biological Samples

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in complex biological matrices.

Methodology:

-

Sample Preparation:

-

Tissues (e.g., brain, liver, spleen) are homogenized in an acidic solution (e.g., 4% trichloroacetic acid) to precipitate proteins.

-

Homogenates are centrifuged, and the supernatant is collected.

-

For plasma or cerebrospinal fluid, protein precipitation is typically achieved by adding an organic solvent like acetonitrile.

-

-

Chromatographic Separation:

-

An aliquot of the prepared sample is injected into an HPLC system.

-

Separation is achieved on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of an aqueous solution with an organic modifier (e.g., acetonitrile or methanol) and an acid (e.g., formic acid) to improve peak shape and ionization.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

-

Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using known concentrations of a this compound standard. An internal standard is typically used to correct for variations in sample preparation and instrument response.

-

Assessment of Neuroprotective Activity

The neuroprotective effects of this compound against excitotoxicity can be assessed in primary neuronal cultures.

Methodology:

-

Cell Culture:

-

Primary cortical or cerebellar granule neurons are isolated from embryonic or neonatal rodents and cultured under standard conditions.

-

-

Treatment:

-

Cultures are pre-incubated with various concentrations of this compound for a defined period (e.g., 10 minutes to 24 hours).

-

Excitotoxicity is induced by adding a toxic concentration of an excitatory amino acid, such as N-methyl-D-aspartate (NMDA).

-

-

Assessment of Cell Viability:

-

Cell viability is measured using standard assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or the LDH (lactate dehydrogenase) release assay, which quantifies cell membrane damage.

-

The results are expressed as the percentage of viable cells compared to untreated controls.

-

Conclusion and Future Directions

This compound has emerged from relative obscurity to be recognized as a pivotal endogenous metabolite with significant physiological and pathological implications. Its ability to act as both a neuromodulator and an immunomodulator through the mGlu4 and AhR receptors, respectively, places it at a critical nexus of neuro-immune communication. The multifaceted roles of CA in neuroprotection, immunoregulation, pain modulation, and hepatoprotection highlight its therapeutic potential for a wide range of disorders.

Future research should focus on further elucidating the precise molecular mechanisms underlying the diverse effects of CA, including its context-dependent redox properties. Investigating the regulation of its endogenous production and its potential as a biomarker in various diseases is also a crucial next step. For drug development professionals, the unique pharmacological profile of this compound presents exciting opportunities for the design of novel therapeutics targeting the mGlu4 and AhR pathways for the treatment of neurological, inflammatory, and metabolic diseases. A deeper understanding of this "forgotten" metabolite will undoubtedly pave the way for innovative therapeutic strategies.

References

Cinnabarinic Acid: A Preclinical Guide to its Neuroprotective Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnabarinic acid (CA) is an endogenous metabolite of the kynurenine pathway, which is the primary route of tryptophan catabolism in the body. Formed by the oxidative dimerization of 3-hydroxyanthranilic acid, CA has emerged from relative obscurity to become a molecule of significant interest in the field of neuropharmacology.[1][2] Initially considered a minor byproduct, recent preclinical evidence indicates that CA possesses potent neuroprotective properties, positioning it as a potential therapeutic agent for a range of neurological disorders underpinned by excitotoxicity and neuroinflammation.[3][4][5]

This technical guide provides a comprehensive overview of the preclinical data supporting the neuroprotective effects of this compound. It details the molecular mechanisms of action, summarizes key quantitative findings from in vitro and in vivo models, provides detailed experimental protocols, and visualizes the critical signaling pathways involved.

Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a dual mechanism, engaging two distinct receptor systems: the metabotropic glutamate receptor 4 (mGlu4) and the aryl hydrocarbon receptor (AhR).

Anti-Excitotoxic Effects via mGlu4 Receptor Agonism

A primary mechanism of CA's neuroprotective action is its function as a partial agonist at the mGlu4 receptor. These receptors are presynaptic G-protein coupled receptors (GPCRs) that, upon activation, inhibit the release of glutamate, the principal excitatory neurotransmitter in the central nervous system (CNS). By dampening excessive glutamate release, CA mitigates the downstream cascade of excitotoxicity—a pathological process involving overactivation of glutamate receptors (like NMDA receptors), massive calcium influx, and subsequent neuronal death. This anti-excitotoxic profile is crucial for protecting neurons in conditions such as ischemia and traumatic brain injury.

Anti-Inflammatory Effects via Aryl Hydrocarbon Receptor (AhR) Activation

In addition to its effects on glutamate transmission, this compound is an endogenous ligand for the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating immune responses. Activation of AhR by CA can modulate cytokine production and influence the differentiation of T cells. Specifically, AhR activation has been shown to drive the production of the anti-inflammatory cytokine IL-22. This immunomodulatory function suggests that CA can help to quell the damaging neuroinflammatory processes that accompany many neurodegenerative diseases and acute brain injuries.

Quantitative Data from Preclinical Models

The neuroprotective efficacy of this compound has been quantified in several preclinical models. The following tables summarize the key findings.

Table 1: In Vitro Neuroprotection Studies

| Model System | Insult | Treatment (CA) | Key Quantitative Finding | Mechanism Implicated | Reference |

| Mixed primary cortical neurons (mouse) | NMDA-induced excitotoxicity | >30 µM | Protected neurons against cell death (potency did not increase with concentration above 30 µM). | mGlu4 Receptor | Fazio et al., 2012 |

| Cultured cerebellar granule cells | Forskolin stimulation | 100 µM | Inhibited forskolin-stimulated cAMP formation. | mGlu4 Receptor | Fazio et al., 2012 |

Table 2: In Vivo Neuroprotective and Anti-Inflammatory Studies

| Animal Model | Condition | Treatment (CA) | Key Quantitative Finding | Mechanism Implicated | Reference |

| C57BL/6J Mice | Inflammatory Pain (Formalin Test) | 0.125 & 0.25 mg/kg, i.p. | Significantly reduced nocifensive behavior in the second phase (0.36 ± 0.16 min vs 1.07 ± 0.14 min for vehicle). Higher doses (0.5 & 3 mg/kg) were inactive. | mGlu4 Receptor | Notartomaso et al., 2022 |

| mGlu4 Knockout Mice | Inflammatory Pain (Formalin Test) | 0.25 mg/kg, i.p. | Analgesic effect was abrogated, demonstrating mGlu4 dependence. | mGlu4 Receptor | Notartomaso et al., 2022 |

| C57BL/6J Mice | Neuropathic Pain (CCI Model) | 0.25 mg/kg, i.p. (acute) | Produced significant analgesia, increasing mechanical withdrawal threshold (peak at 45 min: 0.73 g vs 0.03 g for vehicle). | mGlu4 & AhR | Notartomaso et al., 2022 |

| C57BL/6J Mice | EAE (Model of Multiple Sclerosis) | 0.1 - 10 mg/kg, i.p. (daily) | Highly protective against EAE development. Protection was reduced, but not eliminated, in mGlu4 knockout mice. | mGlu4 & other targets | Fazio et al., 2014 |

| C57BL/6J Mice | MPTP-induced Parkinsonism | 50 nmol/0.5 µL (intrapallidal) | Protected against MPTP-induced damage of dopaminergic neurons. | mGlu4 Receptor | Fazio et al., 2012 |

Note: While extensive searches were conducted, specific quantitative data on the effect of this compound on infarct volume in preclinical stroke models (e.g., MCAO) or on specific pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in the brain were not found in the reviewed literature.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of these findings. Below are protocols for key experimental models used to evaluate the neuroprotective effects of this compound.

Protocol 1: In Vitro NMDA-Induced Excitotoxicity Assay

This protocol is adapted from methodologies used to assess neuroprotection in primary cortical neuron cultures.

-

Cell Culture:

-

Prepare mixed cortical cultures from fetal mice (e.g., embryonic day 14-16).

-

Dissociate cortical tissue and plate neurons on poly-L-lysine-coated plates in a suitable neurobasal medium supplemented with B27 and glutamine.

-

Maintain cultures for 10-14 days in vitro (DIV) to allow for maturation and synapse formation.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO and dilute to final concentrations (e.g., 10, 30, 100, 300 µM) in the culture medium.

-

Pre-incubate the mature cortical cultures with the CA-containing medium or vehicle control for a specified period (e.g., 15-30 minutes) before the excitotoxic insult.

-

-

Excitotoxic Insult:

-

Induce excitotoxicity by exposing the neurons to N-Methyl-D-aspartate (NMDA; e.g., 50-100 µM) and glycine (e.g., 10 µM) for a short duration (e.g., 10-20 minutes) in a magnesium-free buffer to facilitate NMDA receptor activation.

-

-

Washout and Recovery:

-

After the insult, gently wash the cultures twice with pre-warmed, conditioned medium (medium from the original culture plates) to remove NMDA.

-

Return the plates to the incubator and allow them to recover for 24 hours.

-

-

Assessment of Cell Viability:

-

Quantify neuronal viability using standard assays:

-

LDH Assay: Measure lactate dehydrogenase (LDH) release into the culture medium, which is indicative of cell death and membrane damage.

-

MTT Assay: Assess mitochondrial function in living cells by measuring the reduction of MTT to formazan.

-

Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) and quantify using fluorescence microscopy.

-

-

Protocol 2: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes the intraluminal filament model for inducing transient focal cerebral ischemia in mice, a standard for preclinical stroke research.

-

Animal Preparation:

-

Anesthetize an adult mouse (e.g., C57BL/6, 25-30g) with isoflurane.

-

Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

-

Make a midline cervical incision to expose the underlying muscles and trachea.

-

-

Vessel Isolation:

-

Carefully dissect the soft tissue to isolate the right common carotid artery (CCA), the external carotid artery (ECA), and the internal carotid artery (ICA).

-

-

Occlusion Procedure:

-

Distally ligate the ECA and place temporary microvascular clips on the CCA and ICA.

-

Make a small incision in the ECA stump.

-

Introduce a silicon-coated monofilament (e.g., 6-0 nylon) through the incision into the ECA.

-

Remove the clip on the ICA and advance the filament approximately 9-10 mm past the CCA bifurcation until a slight resistance is felt, indicating it has occluded the origin of the middle cerebral artery (MCA).

-

Confirm successful occlusion by monitoring a >70% drop in regional cerebral blood flow with a laser Doppler flowmetry probe.

-

-

Ischemia and Reperfusion:

-

Maintain the filament in place for the desired ischemic period (e.g., 60 minutes).

-

To initiate reperfusion, carefully withdraw the filament.

-

Suture the neck incision and allow the animal to recover from anesthesia. This compound or vehicle would typically be administered intraperitoneally (i.p.) at a specified time before or after the MCAO procedure.

-

-

Infarct Volume Assessment:

-

At 24 hours post-MCAO, euthanize the animal and perfuse transcardially with saline.

-

Remove the brain and slice it into 2-mm coronal sections.

-

Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes. TTC stains viable mitochondrial enzymes in healthy tissue a deep red, leaving the infarcted tissue unstained (white).

-

Digitally photograph the slices and use image analysis software to calculate the infarct volume, often corrected for edema.

-

Conclusion and Future Directions

This compound is a promising endogenous molecule with a clear dual mechanism of action that is highly relevant to the pathologies of acute and chronic neurological disorders. Preclinical data robustly support its anti-excitotoxic and anti-inflammatory properties, primarily through the activation of mGlu4 and AhR receptors, respectively. The quantitative evidence from in vitro excitotoxicity and in vivo neuroinflammation models demonstrates its efficacy at pharmacologically relevant concentrations and doses.

However, to advance this compound towards clinical development, further research is essential. Key future directions include:

-

Stroke Model Efficacy: Conducting studies using the MCAO model to provide direct, quantitative evidence of infarct volume reduction.

-

Pharmacokinetics and Brain Penetration: Further characterizing the pharmacokinetic profile of CA and confirming its ability to cross the blood-brain barrier in different species.

-

Cytokine Profiling: Performing detailed analyses of CA's effects on pro- and anti-inflammatory cytokine levels within the CNS in models of neuroinflammation.

-

Chronic Disease Models: Evaluating the efficacy of long-term CA administration in chronic neurodegenerative models, such as those for Alzheimer's or Parkinson's disease.

By addressing these research gaps, the full therapeutic potential of this compound as a novel neuroprotective agent can be elucidated, paving the way for its potential translation into the clinic.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound and xanthurenic acid: Two kynurenine metabolites that interact with metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an endogenous agonist of type-4 metabotropic glutamate receptor, suppresses experimental autoimmune encephalomyelitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an endogenous metabolite of the kynurenine pathway, activates type 4 metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Immunomodulatory Functions of Cinnabarinic Acid via the Aryl Hydrocarbon Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnabarinic acid (CA), an endogenous metabolite of the kynurenine pathway of tryptophan catabolism, has emerged as a significant modulator of the immune system.[1] It is formed through the oxidative dimerization of two molecules of 3-hydroxyanthranilic acid.[1] A key mechanism underlying its immunomodulatory effects is its function as a ligand for the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor pivotal in regulating immune responses.[1][2] This technical guide provides an in-depth overview of the immunomodulatory functions of this compound mediated by the AHR, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows.

The AHR is a cytosolic transcription factor that, upon ligand binding, translocates to the nucleus and forms a heterodimer with the AHR nuclear translocator (ARNT).[3] This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin-responsive elements (DREs), initiating the transcription of target genes. AHR signaling is crucial in the differentiation and function of various immune cells, including T cells and dendritic cells. This compound has been identified as a novel endogenous AHR ligand that can drive the production of interleukin-22 (IL-22) and influence the balance between pro-inflammatory T helper 17 (Th17) cells and regulatory T cells (Tregs).

Signaling Pathways

The activation of the AHR by this compound initiates a cascade of molecular events that ultimately modulate gene expression and immune cell function. The canonical AHR signaling pathway is the primary mechanism through which CA exerts its effects.

Canonical AHR Signaling Pathway

In its inactive state, the AHR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (HSP90), AHR-interacting protein (AIP), and the co-chaperone p23. The binding of this compound to the AHR triggers a conformational change, leading to the dissociation of this complex and the translocation of the ligand-AHR unit into the nucleus. Inside the nucleus, the AHR dimerizes with the AHR nuclear translocator (ARNT). This AHR-ARNT heterodimer then binds to dioxin-responsive elements (DREs) in the promoter regions of target genes, thereby regulating their transcription. One of the key target genes is the AHR repressor (AHRR), which creates a negative feedback loop by competing with AHR for binding to ARNT. Additionally, AHR activation induces the expression of cytochrome P450 enzymes, such as CYP1A1, which can metabolize and degrade AHR ligands.

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound on AHR activation and subsequent immunomodulatory responses.

| Parameter | Value | Cell Type | Assay | Reference |

| AHR Activation | ||||

| IL-22 Production (at 1 µM CA) | Increased | Human and Mouse CD4+ T cells | Flow Cytometry | |

| CYP1A1 Expression | Induced | In vitro and in vivo | Not specified | |

| Immunomodulation | ||||

| Th17 Cell Differentiation | Inhibited | Human T cells | Not specified | |

| Regulatory T cell (Treg) vs. Th17 Balance | Shifted towards Treg | In vivo (EAE model) | Not specified | |

| State III Respiration Inhibition (IC50) | 0.5 µM | Not specified | Not specified | |

| Apoptosis Induction | >10x higher than 3-hydroxyanthranilic acid | Thymocytes | Caspase-3 activity | |

| In Vivo Efficacy (EAE Model) | ||||

| Disease Severity | Suppressed | Mice | Clinical scoring | |

| Effective Dose Range | 0.1-10 mg/kg, i.p. | Mice | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the immunomodulatory functions of this compound.

AHR Activation Reporter Gene Assay

This assay quantifies the ability of this compound to activate the AHR, leading to the expression of a reporter gene (e.g., luciferase) under the control of a DRE promoter.

Materials:

-

Hepatoma cell line (e.g., Hepa-1c1c7) transiently or stably transfected with a DRE-driven luciferase reporter plasmid.

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

This compound stock solution (in DMSO).

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Seed the transfected cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., TCDD).

-

After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to the total protein concentration in each well.

In Vitro T Cell Differentiation and Cytokine Analysis

This protocol details the differentiation of naive CD4+ T cells into Th17 or Treg lineages in the presence of this compound and the subsequent analysis of cytokine production.

Materials:

-

Naive CD4+ T cells isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.

-

T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies).

-

Cytokines for Th17 differentiation (e.g., IL-6, TGF-β, IL-23, IL-1β) and Treg differentiation (e.g., TGF-β, IL-2).

-

This compound.

-

AHR antagonist (e.g., CH-223191) for specificity control.

-

Cell stimulation cocktail (e.g., PMA, ionomycin, and a protein transport inhibitor like brefeldin A).

-

Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-IL-17A, anti-IL-22, anti-Foxp3).

-

ELISA kits for cytokine quantification in supernatants.

Protocol:

-

Culture naive CD4+ T cells with anti-CD3/anti-CD28 antibodies in the presence of polarizing cytokines for Th17 or Treg differentiation.

-

Add different concentrations of this compound to the cultures. Include a vehicle control and an AHR antagonist control group.

-

Culture the cells for 3-5 days.

-

For intracellular cytokine staining, restimulate the cells with a cell stimulation cocktail for 4-6 hours.

-

Stain the cells with antibodies against surface markers and intracellular cytokines/transcription factors.

-

Analyze the cell populations by flow cytometry.

-

Collect culture supernatants to quantify secreted cytokines (e.g., IL-17, IL-22) by ELISA.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the immunomodulatory effects of this compound.

Logical Relationship Diagram

This diagram illustrates the logical connection between this compound, AHR activation, and the resulting immunomodulatory outcomes.

Conclusion

This compound, acting as an endogenous ligand for the aryl hydrocarbon receptor, plays a significant role in modulating immune responses. Its ability to drive IL-22 production and influence the Th17/Treg cell balance highlights its potential as a therapeutic agent for autoimmune and inflammatory diseases. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the immunomodulatory properties of this compound and its therapeutic applications. Further research is warranted to fully elucidate the quantitative aspects of its interaction with the AHR and to explore its efficacy and safety in preclinical and clinical settings.

References

Cinnabarinic Acid: A Technical Guide to its Partial Agonism at the Metabotropic Glutamate Receptor 4 (mGluR4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnabarinic acid, an endogenous metabolite of the kynurenine pathway, has emerged as a molecule of significant interest in neuropharmacology. This technical guide provides an in-depth analysis of its role as a partial agonist for the metabotropic glutamate receptor 4 (mGluR4). It summarizes key quantitative data, details experimental protocols for assessing its activity, and illustrates the associated signaling pathways. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound and its interaction with mGluR4 in the context of neurological and psychiatric disorders.

Introduction

This compound is a tryptophan metabolite formed via the oxidative dimerization of 3-hydroxyanthranilic acid.[1] It has been identified as a selective partial agonist at the metabotropic glutamate receptor 4 (mGluR4), with no significant activity at other mGlu receptor subtypes.[2][3] MGluR4, a Gi/Go protein-coupled receptor, is predominantly located on presynaptic terminals and plays a crucial role in modulating neurotransmitter release.[4] The interaction of this compound with mGluR4 has been linked to neuroprotective effects and analgesia, making it a promising candidate for further investigation in drug development.[3] This guide will delve into the quantitative pharmacology, experimental methodologies, and signaling cascades associated with this compound's action at mGluR4.

Quantitative Data

The following tables summarize the available quantitative data on the partial agonism of this compound at the mGluR4 receptor. While specific EC50 and binding affinity (Ki/Kd) values for this compound at mGluR4 are not consistently reported in the literature, the following data provides insights into its efficacy and potency in functional assays.

Table 1: Functional Efficacy of this compound at mGluR4

| Assay Type | Cell Type | Measurement | This compound Activity | Reference Compound | Efficacy Comparison |

| Inositol Phosphate (IP) Accumulation | HEK293 cells expressing mGluR4 | [3H]InsP formation | ~35% increase at 100 µM | ACPT-I (full agonist) | Approximately 5 times less efficacious than ACPT-I. |

| cAMP Formation Inhibition | Cultured cerebellar granule cells | Forskolin-stimulated cAMP levels | ~80% inhibition at 100 µM | Forskolin | Demonstrates significant inhibition of adenylyl cyclase. |

Table 2: Potency of this compound in Functional Assays

| Assay Type | Cell Type | Parameter | Value | Notes |

| Inositol Phosphate (IP) Accumulation | HEK293 cells expressing mGluR4 | Detectable Agonist Activity | ≥ 100 µM | Indicates relatively low potency in this heterologous expression system. |

| cAMP Formation Inhibition | Cultured cerebellar granule cells | Effective Concentration | 30 µM | Shows detectable inhibition of cAMP formation at this concentration. |

Signaling Pathways

This compound, acting as a partial agonist at mGluR4, activates the canonical Gi/Go signaling pathway. This cascade is initiated by the binding of this compound to the orthosteric site within the Venus flytrap domain of the receptor. This binding event induces a conformational change in the receptor, leading to the activation of the coupled heterotrimeric Gi/Go protein. The activated Gαi/o subunit then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can also modulate the activity of ion channels, such as voltage-gated calcium channels.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound at mGluR4.

cAMP Formation Assay in Cultured Cerebellar Granule Cells

This protocol is designed to measure the inhibition of forskolin-stimulated cAMP accumulation in primary neuronal cultures, a functional readout of Gi/Go-coupled receptor activation.

Materials:

-

Primary cerebellar granule cell cultures (rat or mouse)

-

Neurobasal medium supplemented with B27 and other necessary components

-

This compound

-

Forskolin

-

3-isobutyl-1-methylxanthine (IBMX)

-

Lysis buffer

-

cAMP assay kit (e.g., Radioimmunoassay [RIA] kit or ELISA-based kit)

Procedure:

-

Cell Culture: Prepare primary cerebellar granule cells from postnatal day 7-8 rat or mouse pups and culture for 7-8 days in vitro.

-

Pre-incubation: Wash the cells with assay buffer (e.g., Krebs-HEPES buffer) and pre-incubate with various concentrations of this compound (e.g., 1 µM to 300 µM) in the presence of a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation) for 15-20 minutes at 37°C.

-

Stimulation: Add forskolin (e.g., 1 µM final concentration) to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for an additional 15-20 minutes at 37°C.

-

Lysis: Terminate the reaction by aspirating the medium and lysing the cells with the provided lysis buffer from the cAMP assay kit.

-

cAMP Measurement: Determine the intracellular cAMP concentration using a competitive binding assay according to the manufacturer's instructions. This typically involves incubating the cell lysates with a known amount of labeled cAMP and an antibody specific for cAMP.

-

Data Analysis: Quantify the amount of cAMP produced in each sample by comparing the signal to a standard curve. Express the data as a percentage of the forskolin-stimulated response and plot against the concentration of this compound to determine the inhibitory effect.

Neuroprotection Assay Against Excitotoxicity in Cortical Cultures

This protocol assesses the ability of this compound to protect neurons from cell death induced by an excitotoxic insult, such as exposure to high concentrations of glutamate or NMDA.

Materials:

-

Mixed cortical neuron cultures (rat or mouse)

-

This compound

-

Glutamate or N-methyl-D-aspartate (NMDA)

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Cell culture medium and supplements

Procedure:

-

Cell Culture: Prepare mixed cortical cultures from embryonic day 15-17 rodents and culture for 12-14 days to allow for neuronal maturation and synapse formation.

-

Pre-treatment: Pre-incubate the cultures with various concentrations of this compound (e.g., 10 µM to 100 µM) for 30 minutes to 1 hour before inducing excitotoxicity.

-

Excitotoxic Insult: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) or NMDA (e.g., 100-300 µM) for a defined period (e.g., 15-30 minutes).

-

Wash and Recovery: After the excitotoxic insult, wash the cultures to remove the excitotoxin and return them to their original culture medium containing the respective concentrations of this compound.

-

Incubation: Incubate the cultures for 24 hours to allow for the progression of cell death.

-

Viability Assessment:

-

LDH Assay: Measure the amount of LDH released into the culture medium, which is an indicator of cell lysis and death.

-

MTT Assay: Add MTT reagent to the cultures. Viable cells will reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.

-

-

Data Analysis: Express the results as a percentage of the cell death or viability observed in the control group (excitotoxin alone) and compare the protective effects of different concentrations of this compound.

Conclusion

This compound represents a fascinating endogenous modulator of the glutamatergic system through its selective partial agonism at the mGluR4 receptor. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore its pharmacological properties and therapeutic potential. Further studies are warranted to fully elucidate its in vivo efficacy and to determine precise pharmacokinetic and pharmacodynamic parameters, which will be crucial for its potential translation into clinical applications for a range of neurological and psychiatric disorders.

References

An In-depth Technical Guide to 2-amino-3-oxophenoxazine-1,9-dicarboxylic Acid (Cinnabarinic Acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of 2-amino-3-oxophenoxazine-1,9-dicarboxylic acid, commonly known as Cinnabarinic Acid. The information is compiled from publicly available scientific literature and databases, offering a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2-amino-3-oxophenoxazine-1,9-dicarboxylic acid | [5] |

| Common Name | This compound | |

| CAS Number | 606-59-7 | |

| Molecular Formula | C₁₄H₈N₂O₆ | |

| Molecular Weight | 300.22 g/mol | |

| Physical Description | Solid, red to very dark red powder | |

| Water Solubility | 0.15 g/L | |

| Solubility in DMSO | 25 mM (warmed) | |

| UV/Vis λmax | 234, 426, 448 nm | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| pKa | Not reported |

Chemical Structure and Spectroscopic Data

The chemical structure of this compound is characterized by a phenoxazine core, which is a tricyclic system composed of two benzene rings fused to a 1,4-oxazine ring. This core is substituted with an amino group and two carboxylic acid groups.

Structural Identifiers:

-

SMILES: C1=CC(=C2C(=C1)OC3=CC(=O)C(=C(C3=N2)C(=O)O)N)C(=O)O

-

InChI: InChI=1S/C14H8N2O6/c15-10-6(17)4-8-12(9(10)14(20)21)16-11-5(13(18)19)2-1-3-7(11)22-8/h1-4H,15H2,(H,18,19)(H,20,21)

Spectroscopic Data:

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported in the literature:

| Spectroscopic Technique | Solvent | Chemical Shifts (δ) / Wavelength (λ) | Source |

| ¹H NMR | d₆-DMSO | 9.71 (s, 1H), 8.78 (s, 1H), 7.93 (d, J = 8.0 Hz, 1H), 7.75 (d, J = 8.0 Hz, 1H), 7.59 (dd, overlapped, 1H), 6.59 (s, 1H) | |

| ¹³C NMR | d₆-DMSO | 178.1, 169.1, 166.3, 152.5, 150.5, 147.6, 142.4, 129.0, 128.8, 127.9, 126.2, 120.2, 104.9, 92.7 | |

| UV-Vis | Not specified | λmax: 234, 426, 448 nm | |

| LC-MS | Not specified | Found [M+H]⁺: 301.2 |

Experimental Protocols

Chemical Synthesis of this compound

A reported method for the chemical synthesis of this compound involves a single-step oxidation reaction.

Materials:

-

2-amino-3-hydroxybenzoic acid

-

Diacetoxyiodobenzene

-

Methanol

-

Stirring apparatus

-

Filtration equipment

Procedure:

-

Prepare a suspension of 2-amino-3-hydroxybenzoic acid (1 g, 6.53 mmol) in methanol (250 mL).

-

Stir the suspension at 25°C for 15 minutes.

-

Add diacetoxyiodobenzene (4.31 g, 13.39 mmol) to the reaction mixture in portions.

-

Continue stirring the reaction mixture for 12 hours at room temperature. The color of the mixture will gradually change to red.

-

Collect the resulting fine red precipitate by filtration.

-

Wash the precipitate with methanol to afford the final product.

Spectroscopic Characterization

Objective: To confirm the chemical structure of the synthesized this compound.

Materials:

-

Synthesized this compound

-

Deuterated dimethyl sulfoxide (d₆-DMSO)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Dissolve a small amount of the synthesized this compound in d₆-DMSO.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a suitable NMR spectrometer.

-

Process the spectra and compare the chemical shifts with the reported values to confirm the structure.

Objective: To determine the absorption maxima of this compound.

Materials:

-

Synthesized this compound

-

Suitable solvent (e.g., DMSO, ethanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Use the pure solvent as a blank.

-

Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-600 nm).

-

Identify the wavelengths of maximum absorbance (λmax).

Biological Role and Signaling Pathways

This compound is a biologically active metabolite of the kynurenine pathway, which is the primary route for tryptophan degradation in the body. It is formed from the oxidative dimerization of two molecules of 3-hydroxyanthranilic acid.

Biosynthesis of this compound

The formation of this compound is a downstream event in the kynurenine pathway. The simplified biosynthetic pathway is illustrated below.

Caption: Biosynthesis of this compound from Tryptophan.

Signaling Pathways

This compound has been identified as a modulator of at least two important signaling pathways:

-

Metabotropic Glutamate Receptor 4 (mGlu4) Agonism: this compound acts as a partial agonist at the mGlu4 receptor, a G-protein coupled receptor involved in the regulation of neurotransmission. This activity is being investigated for its potential neuroprotective effects.

-

Aryl Hydrocarbon Receptor (AhR) Ligand: It also functions as a ligand for the Aryl Hydrocarbon Receptor, a transcription factor involved in regulating immune responses. This interaction can influence the differentiation of T-helper cells and the production of cytokines like IL-22.

Experimental Protocols for Biological Activity

mGlu4 Receptor Agonist Assay (cAMP Accumulation Assay)

Objective: To determine the agonist activity of this compound at the mGlu4 receptor by measuring the inhibition of forskolin-stimulated cAMP accumulation.

Materials:

-

HEK293 cells stably expressing the mGlu4 receptor

-

This compound

-

Forskolin

-

cAMP assay kit

-

Cell culture reagents

Procedure:

-

Culture HEK293-mGlu4 cells to an appropriate confluency in 96-well plates.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15 minutes).

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 1 µM) to induce cAMP production.

-

Incubate for a further period (e.g., 15 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

Analyze the data to determine the concentration-dependent inhibition of forskolin-stimulated cAMP accumulation by this compound.

Caption: Workflow for mGlu4 Receptor Agonist Assay.

Aryl Hydrocarbon Receptor (AhR) Ligand Binding Assay (Reporter Gene Assay)

Objective: To assess the ability of this compound to activate the Aryl Hydrocarbon Receptor.

Materials:

-

Hepatoma cell line (e.g., HepG2) transiently or stably transfected with an AhR-responsive luciferase reporter construct.

-

This compound

-

Luciferase assay reagent

-

Cell culture reagents

-

Luminometer

Procedure:

-

Seed the transfected cells in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of this compound. Include a known AhR agonist (e.g., TCDD) as a positive control and a vehicle control.

-

Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the fold induction of luciferase activity relative to the vehicle control to determine the AhR-activating potential of this compound.

Caption: Workflow for AhR Ligand Binding Assay.

References

- 1. ≥98% (HPLC), mGlu4R agonist, powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A Review on the Role and Function of this compound, a "Forgotten" Metabolite of the Kynurenine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unstability of this compound, an endogenous metabolite of tryptophan, under situations mimicking physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C14H8N2O6 | CID 114918 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cinnabarinic Acid: A Technical Guide to its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnabarinic acid, a metabolite of the kynurenine pathway, has emerged from relative obscurity to become a molecule of significant interest in the fields of neurobiology and immunology. Initially identified in the mid-20th century, its biological functions remained largely unexplored for decades. However, recent research has illuminated its roles as a modulator of both the metabotropic glutamate receptor 4 (mGlu4) and the aryl hydrocarbon receptor (AhR). These interactions confer upon this compound a range of biological activities, including neuroprotection and immunomodulation, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the discovery and history of this compound research, detailed experimental protocols for its study, a summary of key quantitative data, and a visualization of its primary signaling pathways.

Discovery and History of this compound Research

This compound was first described in 1957 as a product of the oxidative dimerization of 3-hydroxyanthranilic acid, an intermediate in the kynurenine pathway of tryptophan metabolism.[1] For many years, it was considered a minor and relatively unimportant "forgotten" metabolite of this pathway.[1] The broader field of kynurenine pathway research began much earlier, with the identification of kynurenic acid in 1853.[2] The elucidation of the pathway's steps throughout the 20th century eventually led to the characterization of its various neuroactive and immunomodulatory metabolites.[2][3]

A significant turning point in this compound research occurred in 2012, when a study identified it as an endogenous partial agonist of the metabotropic glutamate receptor 4 (mGlu4). This discovery opened up new avenues of investigation into its potential role in the central nervous system, particularly in the context of neuroprotection. Subsequent research further solidified its neuroprotective effects in preclinical models of excitotoxic injury.

Two years later, in 2014, another landmark study identified this compound as a novel endogenous ligand for the aryl hydrocarbon receptor (AhR). This finding linked this compound to the immune system, demonstrating its ability to drive the production of interleukin-22 (IL-22) in T helper cells, thereby influencing epithelial and barrier immunity. These two key discoveries in 2012 and 2014 transformed the understanding of this compound from that of a simple metabolite to a signaling molecule with potential therapeutic implications in both neurological and immunological disorders.

Quantitative Data on the Biological Activities of this compound

The following tables summarize key quantitative data from pivotal studies on the biological activities of this compound.

Table 1: Activity of this compound at the mGlu4 Receptor and Neuroprotective Effects

| Parameter | Value | Experimental System | Reference |

| mGlu4 Receptor Activation | |||

| Inhibition of forskolin-stimulated cAMP formation | Effective at 30 µM, ~80% inhibition at 100 µM | Cultured cerebellar granule cells | |

| Neuroprotection | |||

| Protection against NMDA-induced excitotoxicity | Neuroprotective at concentrations above 30 µM | Mixed cultures of cortical cells | |

| Reduction in LDH release (vs. NMDA alone) | Significant reduction at 100 µM | Mixed cortical cultures | |

| In Vivo Analgesic Effects | |||

| Reduction in nocifensive behavior (formalin test) | 0.125 and 0.25 mg/kg, i.p. | Wild-type mice | |

| Antipsychotic-like Activity | |||

| Reduction in MK-801-induced hyperlocomotion | 0.125 to 5 mg/kg, i.p. | Mice |

Table 2: Activity of this compound at the Aryl Hydrocarbon Receptor (AhR) and Immunomodulatory Effects

| Parameter | Value | Experimental System | Reference |

| AhR Binding | |||

| Competitive displacement of [3H]TCDD | Demonstrates direct binding | In vitro translated human AhR protein | |

| IL-22 Production | |||

| Increased IL-22 production in CD4+ T cells | 1 µM | Human and mouse CD4+ T cells |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Synthesis of this compound

Objective: To chemically synthesize this compound for experimental use.

Protocol:

-

Suspend 1 g of 2-amino-3-hydroxybenzoic acid (6.53 mmol) in 250 mL of methanol and stir at 25°C for 15 minutes.

-

Add diacetoxyiodobenzene (4.31 g, 13.39 mmol) to the reaction mixture in portions. The color of the mixture will gradually change from pale yellow-pink to red.

-

Continue stirring for 12 hours at room temperature.

-

Collect the fine red precipitate by filtration.

-

Wash the precipitate with methanol.

-

The resulting solid is this compound.

In Vitro Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay

Objective: To determine if this compound directly binds to the AhR.

Protocol:

-

Synthesize human AhR protein from an AHR expression construct (e.g., pSporthAHR2) using a TnT-Quick Coupled Reticulocyte Lysate System.

-

Measure the competition between this compound and 2,3,7,8-tetrachloro[1,6-3H]dibenzo-p-dioxin ([3H]TCDD) for binding to the human AhR.

-

Perform the binding assay by velocity sedimentation on sucrose gradients in a vertical tube rotor.

-

Quantify the displacement of [3H]TCDD by this compound to determine its binding affinity.

Measurement of IL-22 Production in Human T Cells

Objective: To assess the ability of this compound to induce IL-22 production in T cells.

Protocol:

-

Isolate human peripheral blood mononuclear cells (PBMCs) from healthy adult volunteers.

-

Culture the PBMCs and stimulate them with anti-CD3 and anti-CD28 antibodies in vitro.

-

Treat the stimulated cells with varying concentrations of this compound (e.g., 1 µM).

-

After a suitable incubation period (e.g., 5 days), measure the production of IL-22 in the cell culture supernatant by ELISA or by intracellular staining and flow cytometry.

Neuroprotection Assay against NMDA-Induced Excitotoxicity

Objective: To evaluate the neuroprotective effects of this compound against glutamate-induced cell death.

Protocol:

-

Prepare mixed cultures of cortical cells from embryonic rodents.

-

Expose the cultured neurons to the excitotoxin N-methyl-D-aspartate (NMDA) to induce cell death.

-

Co-treat the cells with various concentrations of this compound (e.g., 30-100 µM).

-

Assess neuronal viability after a 24-hour incubation period by measuring the release of lactate dehydrogenase (LDH) into the culture medium. A decrease in LDH release in the presence of this compound indicates neuroprotection.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of this compound and a typical experimental workflow.

Caption: this compound activation of the mGlu4 receptor signaling pathway.

Caption: this compound activation of the AhR signaling pathway leading to IL-22 production.

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

Conclusion and Future Directions

The journey of this compound from a "forgotten" metabolite to a molecule of significant pharmacological interest underscores the importance of continued exploration of endogenous metabolic pathways. Its dual activity on the mGlu4 receptor and AhR presents a unique therapeutic opportunity for diseases with both neurological and inflammatory components. Future research should focus on elucidating the detailed molecular mechanisms of its action, exploring its therapeutic potential in a wider range of disease models, and developing strategies for its targeted delivery and modulation. The in-depth understanding of this compound's biology will be crucial for translating its promise into novel therapies for a variety of challenging medical conditions.

References

- 1. Frontiers | Analgesic Activity of this compound in Models of Inflammatory and Neuropathic Pain [frontiersin.org]

- 2. Identification of this compound as a Novel Endogenous Aryl Hydrocarbon Receptor Ligand That Drives IL-22 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decoding this compound–Specific Stanniocalcin 2 Induction by Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Cinnabarinic Acid: A Dual-Acting Metabolite at the Crossroads of Neuroimmunology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cinnabarinic acid (CA), an endogenous metabolite of the kynurenine pathway, is emerging as a pivotal molecule in the intricate interplay between the nervous and immune systems. Formed via the oxidative dimerization of 3-hydroxyanthranilic acid, CA exhibits a unique dual-action mechanism, functioning as both a partial agonist for the type 4 metabotropic glutamate receptor (mGlu4) and as a ligand for the aryl hydrocarbon receptor (AHR).[1] This multifaceted activity positions CA as a compelling therapeutic candidate for a range of neuroinflammatory and neurodegenerative disorders. This technical guide provides a comprehensive overview of the core mechanisms of CA, detailed experimental protocols, quantitative data, and a visual representation of its signaling pathways to facilitate further research and drug development.

Core Mechanisms of Action

This compound's influence on neuroimmunology stems from its ability to modulate two distinct and critical signaling pathways: the mGlu4 receptor and the aryl hydrocarbon receptor.

Metabotropic Glutamate Receptor 4 (mGlu4) Agonism

This compound acts as an orthosteric partial agonist of the mGlu4 receptor, a Gi/Go-protein coupled receptor predominantly located on presynaptic terminals.[2] Activation of mGlu4 receptors generally leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and a subsequent reduction in neurotransmitter release, particularly glutamate.[3] This mechanism is central to CA's neuroprotective effects, as excessive glutamate is a key driver of excitotoxicity in various neurological conditions.

Aryl Hydrocarbon Receptor (AHR) Activation

As a ligand for the AHR, a ligand-activated transcription factor, this compound plays a crucial role in modulating immune responses.[4] Upon binding CA, the AHR translocates to the nucleus, where it forms a heterodimer with the AHR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, influencing their transcription.[5] A key outcome of AHR activation by CA is the induction of Interleukin-22 (IL-22) production, a cytokine known for its tissue-protective and anti-inflammatory properties at barrier surfaces. Furthermore, AHR activation by CA has been shown to shift the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs), favoring an immunosuppressive environment.

Data Presentation

The following tables summarize the quantitative data available on the biological activities of this compound.

| Parameter | Receptor/Assay | Value | Species | Reference |

| In Vitro Activity | ||||

| EC50 (cAMP Inhibition) | mGlu4 Receptor | ~30 µM | Murine | |

| Partial Agonist Activity | mGlu4 Receptor (vs. L-AP4) | ~25% of L-AP4 | - | |

| AHR Activation | AHR Reporter Assay | Dose-dependent induction of GFP | Murine | |

| IL-22 Production | Human Peripheral Blood Mononuclear Cells | Dose-dependent increase | Human | |

| Neuroprotection (vs. NMDA) | Cultured Cortical Neurons | Significant protection at 10-300 µM | Murine | |

| In Vivo Efficacy | ||||

| EAE Amelioration | MOG35-55-induced EAE | 0.1 - 10 mg/kg (i.p., daily) | Murine | |

| Analgesia (Formalin Test) | Inflammatory Pain | 0.125 - 0.25 mg/kg (i.p.) | Murine | |

| Cellular Effects | ||||

| Treg Cell Modulation | EAE Model (Spleen) | Increased percentage of CD4+Foxp3+ cells | Murine | |

| Th17 Cell Modulation | EAE Model (Spleen) | Decreased percentage of CD4+IL-17+ cells | Murine |

Table 1: Quantitative Data on this compound's Biological Activities

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol describes the induction of EAE in C57BL/6 mice and subsequent treatment with this compound to assess its therapeutic potential.

Materials:

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis Toxin (PTX)

-

This compound (CA)

-

Sterile PBS

-

Female C57BL/6 mice (8-12 weeks old)

Procedure:

-

Immunization (Day 0):

-

Prepare an emulsion of MOG35-55 in CFA (final concentration of MOG35-55: 2 mg/mL; final concentration of M. tuberculosis: 4 mg/mL).

-

Administer 100 µL of the emulsion subcutaneously at two sites on the flank of each mouse.

-

Administer 200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.).

-

-

PTX Booster (Day 2):

-

Administer a second dose of 200 ng of PTX in 100 µL of PBS i.p.

-

-

This compound Treatment:

-

Prepare a solution of CA in sterile saline.

-

Beginning on the day of immunization (Day 0), administer CA daily via i.p. injection at a dose of 0.1-10 mg/kg. The control group receives daily i.p. injections of saline.

-

-

Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

-

Score the clinical severity on a scale of 0-5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind limb and forelimb paralysis

-

5: Moribund or dead

-

-

Formalin-Induced Inflammatory Pain Model

This protocol details the use of the formalin test to evaluate the analgesic properties of this compound.

Materials:

-

Formalin (2.5% solution in saline)

-

This compound (CA)

-

Sterile saline

-

Male C57BL/6 mice

Procedure:

-

Acclimatization:

-

Place mice individually in observation chambers for at least 30 minutes before the experiment to allow for acclimatization.

-

-

This compound Administration:

-

Administer CA i.p. at doses ranging from 0.125 to 3 mg/kg, 15 minutes before the formalin injection. The control group receives an i.p. injection of saline.

-

-

Formalin Injection:

-

Inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw.

-

-

Nociceptive Behavior Observation:

-

Immediately after the formalin injection, record the cumulative time the animal spends licking or biting the injected paw for 60 minutes.

-

The response is typically biphasic:

-

Phase 1 (0-5 minutes): Represents acute nociceptive pain.

-

Phase 2 (15-60 minutes): Represents inflammatory pain.

-

-

-

Data Analysis:

-

Compare the duration of licking/biting behavior between the CA-treated and control groups for both phases.

-

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways